1-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE is a compound that features a triazole ring substituted with a nitro group and an acetyl group, linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with an appropriate acylating agent, followed by coupling with piperidine-4-carboxamide. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted triazoles .
Scientific Research Applications
1-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 1-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-1,2,4-triazole: A simpler compound with similar structural features but lacking the piperidine and acetyl groups.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another nitro-substituted triazole derivative with different functional groups.
Uniqueness
1-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a nitro-substituted triazole ring and a piperidine carboxamide moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-9(18)7-1-3-14(4-2-7)8(17)5-15-6-12-10(13-15)16(19)20/h6-7H,1-5H2,(H2,11,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOQNPHMOHHNBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=NC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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